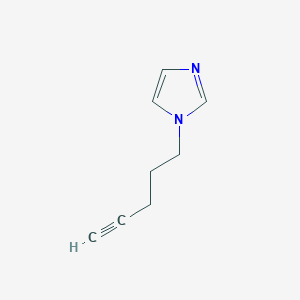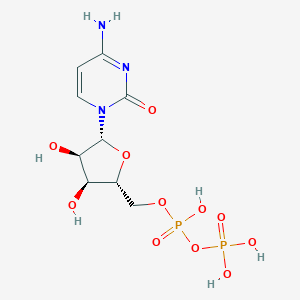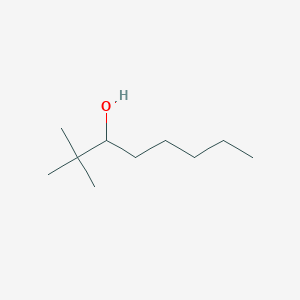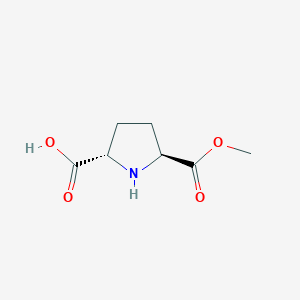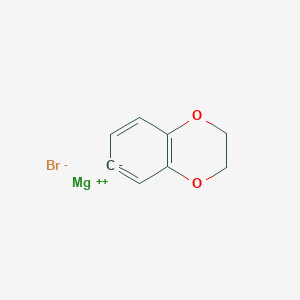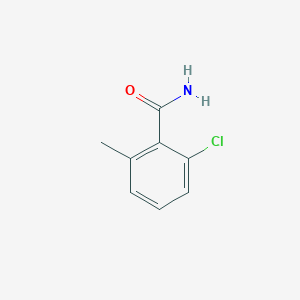![molecular formula C9H10N2O B034393 1H-吡咯并[2,3-b]吡啶,1-乙酰基-2,3-二氢- (9CI) CAS No. 111097-45-1](/img/structure/B34393.png)
1H-吡咯并[2,3-b]吡啶,1-乙酰基-2,3-二氢- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone, also known as 1-DHP-E, is an organic compound with a variety of potential applications in scientific research. It is a small molecule that can be synthesized in a laboratory setting, and it has been studied for its potential as an inhibitor of certain enzymes, as well as its potential to modulate the activity of certain proteins.
科学研究应用
癌症治疗
该化合物对 FGFR1、2 和 3 显示出强效活性 . FGFR 信号通路的异常激活在各种类型的肿瘤中起着至关重要的作用。 因此,靶向 FGFRs 是癌症治疗的一种有吸引力的策略 . 例如,化合物 4h 表现出强效的 FGFR 抑制活性(FGFR1-4 IC50 值分别为 7、9、25 和 712 nM) .
抑制细胞增殖
在体外,该化合物抑制了乳腺癌 4T1 细胞的增殖并诱导其凋亡 . 这表明它可以作为治疗乳腺癌的潜在治疗剂使用 .
3. 抑制细胞迁移和侵袭 该化合物也显着抑制了 4T1 细胞的迁移和侵袭 . 这表明它在预防癌细胞转移方面具有潜在用途 .
新型农用化学品的开发
研究了 1H-吡咯并[2,3-b]吡啶(7-氮杂吲哚)的官能化,以提供针对农用化学品的新的化合物 . 这表明该化合物可用于开发新型农用化学品 .
功能材料的开发
未来方向
The future directions for the study of “1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activities . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial .
作用机制
Target of Action
The primary targets of the compound, also known as 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in changes in the FGFRs’ function, inhibiting their activity .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The compound’s action results in the inhibition of FGFR activity, which in turn inhibits cell proliferation and induces apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The compound’s low molecular weight could potentially influence its stability and efficacy in different environments.
生化分析
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying degrees of potency . This inhibition is achieved through the binding of the compound to the tyrosine kinase domain of the receptors, preventing their activation and subsequent signal transduction. The interaction between 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) and FGFRs highlights its potential as a therapeutic agent in treating diseases associated with abnormal FGFR signaling, such as cancer .
Cellular Effects
The effects of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling pathways, which are often upregulated in cancer cells. Additionally, the compound has been observed to inhibit cell migration and invasion, further demonstrating its potential as an anti-cancer agent . The impact of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) on cell signaling pathways, gene expression, and cellular metabolism underscores its significance in cellular biology research.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) involves its binding to the tyrosine kinase domain of FGFRs . This binding prevents the autophosphorylation of the receptors, which is necessary for their activation and subsequent signal transduction. By inhibiting FGFR activation, the compound disrupts downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are critical for cell proliferation, survival, and migration, and their inhibition leads to the anti-cancer effects observed with the compound. The ability of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) to modulate these pathways at the molecular level highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged inhibition of FGFR signaling . Degradation of the compound can lead to a decrease in its efficacy over time. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its anti-cancer effects, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) vary with different dosages in animal models. At lower dosages, the compound effectively inhibits FGFR signaling and exhibits anti-cancer properties without significant toxicity . At higher dosages, the compound may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its bioavailability and potency . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the compound’s overall effects on cellular function and disease progression . Understanding the metabolic pathways of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) is essential for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) within cells and tissues are critical factors that influence its efficacy. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Once inside the cells, the compound can localize to specific compartments, where it exerts its effects on FGFR signaling and other cellular processes . The distribution of the compound within tissues can also affect its therapeutic outcomes, as it needs to reach sufficient concentrations in target areas to be effective .
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl-2,3-dihydro- (9CI) plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Targeting signals and post-translational modifications may influence the compound’s localization, ensuring that it reaches the appropriate sites of action within the cell . The precise localization of the compound is essential for its ability to modulate cellular processes and achieve its therapeutic effects .
属性
IUPAC Name |
1-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-3,5H,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHYTKTXXMFJFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


